molecular formula C20H20N4O5S2 B2954214 methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate CAS No. 895114-27-9

methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate

Cat. No.: B2954214
CAS No.: 895114-27-9
M. Wt: 460.52
InChI Key: LFSOWZMIKQZHPX-UHFFFAOYSA-N
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Description

Methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a pyrazole ring, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and esterification. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Chemical Reactions Analysis

Methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and pyrazole-containing molecules. Compared to these, methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

    Benzenesulfonyl Derivatives: Compounds like benzenesulfonamide and benzenesulfonyl chloride.

    Pyrazole-Containing Molecules: Compounds such as 3-methyl-1-phenyl-1H-pyrazol-5-amine.

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-29-20(26)13-8-10-14(11-9-13)22-16(25)12-24-18(21)17(19(23-24)30-2)31(27,28)15-6-4-3-5-7-15/h3-11H,12,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSOWZMIKQZHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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